Cas no 94987-09-4 (gypenoside L)

gypenoside L structure
gypenoside L structure
商品名:gypenoside L
CAS番号:94987-09-4
MF:C42H72O14
メガワット:801.0126953125
CID:2010855
PubChem ID:76335475

gypenoside L 化学的及び物理的性質

名前と識別子

    • gypenoside L
    • (2α,3β,12β)-2,12,20-Trihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside (ACI)
    • D
    • HY-N8211
    • AKOS040760440
    • CS-0140308
    • E88708
    • 94987-09-4
    • (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-Dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-{[(2R,3R,4S,5S,6R)-2-{[(1S,3aR,3bR,5aR,7R,8R,9aR,9bR,11R,11aR)-8,11-dihydroxy-1-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
    • (2S,3R,4S,5S,6R)-2-((2R,3R,4S,5S,6R)-2-(((2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-((2S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol
    • CHEMBL3099605
    • beta-D-Glucopyranoside, (2alpha,3beta,12beta)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
    • MS-31473
    • DA-63985
    • インチ: 1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1
    • InChIKey: LTJZMSTVPKBWKB-HGZKDYFJSA-N
    • ほほえんだ: C[C@@]12CC[C@H]3C([C@H]([C@@H](C[C@]3(C)[C@H]1C[C@@H](O)[C@@H]1[C@H](CC[C@@]21C)[C@](O)(C)CC/C=C(\C)/C)O)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)(C)C

計算された属性

  • せいみつぶんしりょう: 800.49220697g/mol
  • どういたいしつりょう: 800.49220697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 10
  • 水素結合受容体数: 14
  • 重原子数: 56
  • 回転可能化学結合数: 10
  • 複雑さ: 1410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 21
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 239Ų

gypenoside L 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1721-5 mg
Gypenoside L
94987-09-4 99.65%
5mg
¥ 2,937 2023-07-11
TargetMol Chemicals
TN1721-25 mg
Gypenoside L
94987-09-4 99.65%
25mg
¥ 7,929 2023-07-11
TargetMol Chemicals
TN1721-100 mg
Gypenoside L
94987-09-4 99.65%
100MG
¥ 23,199 2023-07-11
MedChemExpress
HY-N8211-5mg
Gypenoside L
94987-09-4 99.55%
5mg
¥3300 2024-04-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1721-5 mg
Gypenoside L
94987-09-4 98.00%
5mg
¥2937.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1721-50 mg
Gypenoside L
94987-09-4 98.00%
50mg
¥11893.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1721-200 mg
Gypenoside L
94987-09-4 98.00%
200mg
¥26758.00 2022-04-26
ChemScence
CS-0140308-5mg
Gypenoside L
94987-09-4 99.42%
5mg
$380.0 2022-04-26
Aaron
AR01STWW-10mg
β-D-Glucopyranoside, (2α,3β,12β)-2,12,20-trihydroxydammar-24-en-3-yl 2-O-β-D-glucopyranosyl-
94987-09-4 98%
10mg
$353.00 2025-02-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1721-1 mg
Gypenoside L
94987-09-4 98.00%
1mg
¥1439.00 2022-04-26

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:94987-09-4)gypenoside L
A1042108
清らかである:99%/99%/99%
はかる:25mg/10mg/5mg
価格 ($):780.0/572.0/323.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:94987-09-4)Gypenoside L
TBW01866
清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ